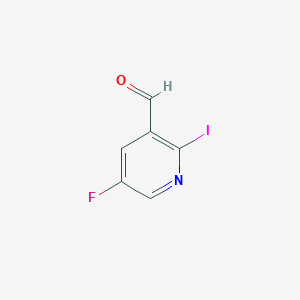
5-Fluoro-2-iodonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodonicotinaldehyde is an organic compound with the molecular formula C6H3FINO and a molecular weight of 250.99 g/mol . This compound is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by fluorine and iodine atoms, respectively. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodonicotinaldehyde can be achieved through various methods. One common approach involves the iodination of 5-fluoronicotinaldehyde using iodine and a suitable oxidizing agent . Another method includes the use of Suzuki-Miyaura coupling reactions, where 5-fluoro-2-bromonicotinaldehyde is reacted with an appropriate boronic acid in the presence of a palladium catalyst .
Industrial Production Methods: For industrial-scale production, the Suzuki-Miyaura coupling reaction is preferred due to its high yield and mild reaction conditions. This method involves the use of boronic acids and palladium catalysts, which are readily available and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoro-2-iodonicotinic acid.
Reduction: Reduction reactions can convert it into 5-fluoro-2-iodonicotinalcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.
Major Products:
Oxidation: 5-Fluoro-2-iodonicotinic acid.
Reduction: 5-Fluoro-2-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-iodonicotinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodonicotinaldehyde is primarily based on its ability to participate in various chemical reactions. Its molecular targets and pathways include:
Enzyme Inhibition: It can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Gene Expression: It can influence gene expression by binding to DNA or RNA and affecting transcription or translation processes.
Comparison with Similar Compounds
- 2-Fluoro-4-iodonicotinaldehyde
- 5-Fluoro-2-iodobenzaldehyde
- 5-Fluoro-2-iodonicotinic acid
Comparison: 5-Fluoro-2-iodonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H3FINO |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
5-fluoro-2-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |
InChI Key |
BNRUQOORZPMYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















